molecular formula C6H5O7-3 B1237547 L-threo-isocitrate(3-)

L-threo-isocitrate(3-)

Cat. No. B1237547
M. Wt: 189.1 g/mol
InChI Key: ODBLHEXUDAPZAU-FONMRSAGSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

L-threo-isocitrate(3-) is an isocitrate(3-) that is the conjugate base of L-threo-isocitric acid. It has a role as a fundamental metabolite. It is a conjugate base of a L-threo-isocitric acid. It is an enantiomer of a D-threo-isocitrate(3-).

Scientific Research Applications

Enzymatic Properties and Functions

  • L-threo-isocitrate is a substrate for the enzyme isocitrate lyase, which is crucial in various organisms. For instance, it plays a significant role in the glyoxylate cycle in Chlorella pyrenoidosa, essential for converting threo-d(s)-isocitrate into glyoxylate and succinic acid (John & Syrett, 1967). Similar enzymatic functions are observed in the fern Anemia phyllitidis and yeast Saccharomyces cerevisiae, where isocitrate lyase is key in metabolizing short-chain fatty acids and essential for gluconeogenesis in germinating fatty seedlings (Gemmrich, 1979); (López-Boado et al., 1988).

Biochemical Analysis and Applications

  • L-threo-isocitrate has been utilized in the study of enzymes like isocitrate dehydrogenase. Its structure and the effect of phosphorylation have been analyzed in Escherichia coli (Hurley et al., 1989). Additionally, it has been instrumental in exploring enzyme regulation in Corynebacterium glutamicum, a significant amino acid-producing organism (Reinscheid et al., 1994).

Therapeutic and Biotechnological Uses

  • Studies have shown that Ds(+)-threo-isocitric acid, derived from ethanol, has potential therapeutic uses. It has been found to alleviate neurointoxication and improve memory and learning in laboratory rats exposed to heavy metals, suggesting its antioxidant activity (Morgunov et al., 2019). Its effectiveness in reducing oxidative stress has also been confirmed in infusorian Paramecium caudatum, stressed by hydrogen peroxide and heavy metal salts (Morgunov et al., 2018).

Agricultural and Microbial Research

  • In the context of agriculture, the enzymatic activity of L-threo-isocitrate in fungi like Phycomyces blakesleeanus and Aspergillus nidulans has been analyzed for potential applications in fungal biology and catabolite inactivation studies (Rúa et al., 1990); (Lucas et al., 1997).

properties

Product Name

L-threo-isocitrate(3-)

Molecular Formula

C6H5O7-3

Molecular Weight

189.1 g/mol

IUPAC Name

(1S,2R)-1-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3/t2-,4+/m1/s1

InChI Key

ODBLHEXUDAPZAU-FONMRSAGSA-K

Isomeric SMILES

C([C@H]([C@@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-]

Canonical SMILES

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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